![molecular formula C18H12FN5O3 B2819392 9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 869068-73-5](/img/structure/B2819392.png)
9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
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Description
9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide, also known as FHPC, is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied in scientific research for its potential applications in various fields such as cancer treatment, neuroscience, and immunology.
Scientific Research Applications
Selective Kinase Inhibition
Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This class of compounds demonstrates significant tumor stasis in various cancer models due to their excellent kinase selectivity, in vivo efficacy, and favorable pharmacokinetic profiles, leading to clinical trials for potential cancer therapies (G. M. Schroeder et al., 2009).
Synthesis of Purine Derivatives
Synthetic methodologies for purine derivatives have been developed, including the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine from various precursors. These methods involve selective methylation and provide pathways to synthesize complex purine derivatives for potential use in drug discovery and development (J. Kelley & Ed W. McLean, 1986).
Anticancer and Antimicrobial Applications
Compounds synthesized through water-mediated synthesis, such as 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, have been studied for their non-linear optical (NLO) properties and potential anticancer activity. Molecular docking studies reveal significant interactions near the colchicine binding site of tubulin, suggesting a mechanism for inhibiting tubulin polymerization and potential applications in cancer treatment (R. Jayarajan et al., 2019).
Novel Synthetic Routes
Innovative synthetic routes for key intermediates in the production of biologically active anticancer drugs have been established, showcasing the efficiency and optimization of synthesis methods for complex molecules like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid. These methods highlight advancements in the synthesis of pharmacologically relevant compounds (Jianqing Zhang et al., 2019).
properties
IUPAC Name |
9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O3/c19-10-4-6-11(7-5-10)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-2-1-3-12(25)8-9/h1-8,25H,(H2,20,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCYSCQPOHNTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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